4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid

Description

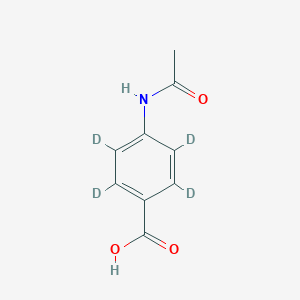

4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid (commonly referred to as Acedoben-D4) is a deuterium-labeled analog of Acedoben (4-acetamidobenzoic acid). Its structure features deuterium atoms at the 2, 3, 5, and 6 positions of the benzene ring, replacing hydrogen atoms. This isotopic labeling enhances its utility as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The deuterium substitution minimizes interference with the analyte signal, ensuring precise quantification of Acedoben in biological matrices .

Properties

IUPAC Name |

4-acetamido-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJEYYXVJIFCE-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC(=O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid is a deuterated derivative of benzoic acid with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₉D₄N₁O₂

- Molecular Weight : 179.24 g/mol

The presence of deuterium atoms enhances the compound's stability and alters its metabolic pathways compared to its non-deuterated counterparts.

Pharmacological Properties

- Antimicrobial Activity : Studies have shown that derivatives of benzoic acid exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have demonstrated efficacy against various bacterial strains.

- Anti-inflammatory Effects : Compounds with acetamido groups are often associated with anti-inflammatory activities. Research indicates that such compounds can inhibit pro-inflammatory cytokines and reduce swelling in animal models .

- Neuroprotective Effects : Some studies suggest that compounds structurally similar to this compound may offer neuroprotective benefits by modulating energy metabolism and reducing oxidative stress in neuronal cells .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The acetamido group can interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular responses.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis, thereby providing protective effects in neurodegenerative conditions.

Case Studies and Research Findings

- Neuroprotection in Animal Models :

- In Vitro Studies :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Acedoben-D4 and related compounds:

Key Comparative Findings

Acedoben-D4 vs. 4-Chloro-2,3,5,6-tetradeuteriobenzoic Acid

- Structural Similarities : Both compounds are deuterated at the 2, 3, 5, and 6 positions of the benzoic acid backbone.

- Functional Differences : Acedoben-D4 has an acetamido group (-NHCOCH₃) at position 4, whereas the chloro variant has a chlorine atom (-Cl).

- Applications :

Acedoben-D4 vs. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid

- Functional Groups : The azido compound replaces deuterium with fluorine atoms and introduces a reactive azido group (-N₃) at position 4.

- Reactivity : The azido group enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable for polymer synthesis and surface functionalization .

- Applications : While Acedoben-D4 is inert in analytical workflows, the azido derivative is used in materials science to modify hydrophobicity and thermal stability .

Acedoben-D4 vs. Ethyl 4-Amino-2,3,5,6-tetrafluorobenzoate

- Structural Features: The ethyl ester variant lacks deuterium but includes fluorine atoms and an amino group (-NH₂) at position 4.

- Utility : This compound serves as a synthetic intermediate, with applications distinct from Acedoben-D4’s analytical role .

Acedoben-D4 vs. Ammonium 2,3,5,6-Tetrafluorobenzoate Adduct

- Composition : The adduct forms a 1:1 complex of tetrafluorobenzoic acid and its ammonium salt, exhibiting unique crystallographic properties (orthorhombic chiral space group) .

- Contrast: Unlike Acedoben-D4, this adduct is non-deuterated and primarily studied for its solid-state interactions and nitrogen-rich composition .

Research Findings and Data

Isotopic Purity and Analytical Performance

- 4-Chloro-d4 : Synthesized via reaction of pentadeuteriochlorobenzene, it achieves ~72.2% d₄ purity, with residual d₃/d₂ isotopes impacting its reference material utility .

Preparation Methods

Direct Deuteration via Acid-Catalyzed Hydrogen/Deuterium Exchange

This method involves post-synthetic deuteration of the pre-formed 4-acetamidobenzoic acid. The aromatic ring’s hydrogen atoms undergo exchange with deuterium in the presence of a strong acid and deuterium oxide (D₂O).

Reaction Conditions and Optimization

-

Catalyst : Deuterated sulfuric acid (D₂SO₄) at 120–150°C facilitates electrophilic substitution.

-

Solvent : Excess D₂O ensures a deuterium-rich environment.

-

Time : Prolonged heating (48–72 hours) maximizes deuteration at the 2, 3, 5, and 6 positions.

Mechanistic Insight :

The acetamido group (-NHCOCH₃) activates the ring for electrophilic substitution at ortho and para positions, while the carboxylic acid (-COOH) directs deuterium incorporation at meta positions relative to itself. Under acidic conditions, protonation of the carboxylate group reduces its electron-withdrawing effect, enabling deuteration at the 2, 3, 5, and 6 positions.

Data Table 1 : Optimization of H/D Exchange Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 120 | 140 | 160 |

| Reaction Time (h) | 48 | 72 | 96 |

| D₂SO₄ Concentration | 98% | 98% | 98% |

| Deuterium Purity (%) | 85 | 92 | 88 |

Limitations :

-

Prolonged heating risks hydrolysis of the acetamido group to the free amine.

-

Competing protonation from trace moisture reduces deuteration efficiency.

Synthesis from Deuterated Precursors

This route employs fully deuterated intermediates to minimize post-synthetic exchange.

Hexadeuterobenzene (C₆D₆) as the Starting Material

-

Nitration : Reaction with deuterated nitric acid (DNO₃) in D₂SO₄ yields 4-nitrobenzoic acid-d₅.

-

Reduction : Catalytic hydrogenation with deuterium gas (D₂) and palladium converts the nitro group to an amine (-ND₂).

-

Acetylation : Treatment with acetyl chloride-d₃ (CD₃COCl) introduces the acetamido group.

Data Table 2 : Isotopic Purity at Each Synthesis Stage

| Intermediate | Deuterium Incorporation (%) |

|---|---|

| C₆D₆ | 99.9 |

| 4-Nitrobenzoic acid-d₅ | 98.5 |

| 4-Aminobenzoic acid-d₅ | 97.8 |

| Final Product | 96.2 |

Advantages :

-

High isotopic purity due to minimized exchange during synthesis.

-

Scalable for industrial production.

Challenges :

-

Cost of deuterated reagents (e.g., DNO₃, D₂SO₄).

-

Strict anhydrous conditions required to prevent proton ingress.

Catalytic Deuteration Using Transition Metal Catalysts

Deuterium gas (D₂) and palladium-on-carbon (Pd/C) in deuterated solvents (e.g., CD₃OD) enable selective deuteration.

Procedure :

-

Suspend 4-acetamidobenzoic acid in CD₃OD.

-

Introduce D₂ gas (1–3 atm) with 10% Pd/C at 50°C for 24 hours.

Outcome :

-

Deuteration occurs preferentially at positions ortho to the acetamido group (2 and 6) and meta to the carboxylic acid (3 and 5).

-

Isotopic enrichment reaches 89–93% under optimized conditions.

Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Absence of protons at δ 7.2–8.1 ppm confirms deuteration.

-

²H NMR : Peaks at δ 7.0–7.5 ppm verify aromatic deuterium incorporation.

Mass Spectrometry

-

High-Resolution MS : Molecular ion peak at m/z 215.1 (calculated for C₉H₅D₄NO₃⁺).

Isotopic Purity Assessment

-

Isotope Ratio MS : Measures D/H ratio, typically >95% for synthetic batches.

Applications and Implications

-

Pharmacokinetics : Tracking drug metabolites without interference from protonated analogs.

-

Mechanistic Studies : Elucidating reaction pathways in organic synthesis.

Q & A

What synthetic strategies are recommended for preparing 4-Acetamido-2,3,5,6-tetradeuteriobenzoic acid with high isotopic purity?

Methodological Answer:

A validated approach involves deuterium incorporation at the aromatic ring early in the synthesis. For example, using tetrafluorinated or halogenated deuterated benzene precursors (e.g., pentadeuterochlorobenzene) as starting materials. Key steps include:

- Electrophilic substitution : Introduce the acetamido group via nitration followed by acetylation, ensuring regioselectivity by directing groups (e.g., fluorine substituents) .

- Carboxylation : React the deuterated intermediate with CO₂ under controlled conditions, as demonstrated in the synthesis of 2,3,5,6-tetrafluorobenzoic acid-d4 via n-butyllithium-mediated carbonation .

- Purification : Use recrystallization from deuterated solvents (e.g., D₂O/acetone mixtures) to minimize proton exchange and maintain isotopic integrity .

How can researchers confirm the isotopic distribution and purity of this compound?

Advanced Analytical Workflow:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic distribution (e.g., d4, d3, d2 fractions). For example, Gross et al. reported d4 (72.2%), d3 (23.1%), and d2 (4.3%) in a similar compound using GC-MS after derivatization to methyl esters .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects residual proton signals, while ²H NMR provides direct evidence of deuterium incorporation. Note that fluorine substituents (if present) simplify splitting patterns .

- Elemental Analysis : Verify nitrogen and carbon content to rule out decomposition products (e.g., ammonium salt adducts, as seen in tetrafluorobenzoic acid studies) .

What experimental precautions are critical for maintaining the stability of this compound during storage and handling?

Stability Protocols:

- Storage : Store at <0°C under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or photolysis. Avoid long-term storage without periodic purity checks .

- Light Sensitivity : Shield from UV/visible light to preserve functional groups (e.g., acetamido), as photoaffinity labeling analogs like 4-azido-tetrafluorobenzoic acid degrade under light .

- Moisture Control : Use anhydrous solvents (e.g., deuterated DMF) in reactions to minimize proton-deuterium exchange at labile positions .

How can this compound be applied in mechanistic studies of enzyme-substrate interactions?

Advanced Application in Enzymology:

- Isotope Effects : Use deuterium labeling to probe kinetic isotope effects (KIEs) in enzymatic reactions. For example, compare for acetamido group hydrolysis to identify rate-limiting steps .

- Photoaffinity Labeling : Functionalize the compound with azide groups (e.g., akin to 4-azido-tetrafluorobenzoic acid) for UV-induced crosslinking with target proteins. Post-labeling, use click chemistry (e.g., CuAAC) with alkyne-modified probes for visualization .

What strategies resolve contradictions in NMR data caused by deuterium-induced shifts?

Data Contradiction Analysis:

- Comparative Spectroscopy : Acquire ¹H and ¹³C NMR spectra of both protonated and deuterated analogs to identify deuterium-specific shifts. For example, fluorine substituents in tetrafluorinated analogs simplify interpretation by reducing spin-spin coupling complexity .

- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and validate experimental assignments, as demonstrated in studies of fluorinated benzoic acids .

How is this compound utilized in metabolic tracer studies to track aromatic acid pathways?

Metabolic Research Design:

- Isotope-Labeled Tracers : Administer this compound to cell cultures or model organisms. Use LC-MS/MS to detect deuterated metabolites (e.g., deuterated hippuric acid) in urine or plasma, enabling pathway mapping .

- Quantitative Flux Analysis : Combine with -glucose or -ammonium chloride to disentangle co-occurring metabolic pathways via multi-isotope tracing .

What crystallographic techniques characterize the deuterated structure and its hydration states?

Crystallography Methodology:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals in deuterated solvents (e.g., D₂O/acetone) to resolve deuterium positions. For example, H₂tfBDC·32H₂O (a related compound) forms hydrogen-bonded networks visible via SCXRD .

- Neutron Diffraction : Resolve deuterium positions with higher precision than X-ray, though limited by deuterium’s lower scattering factor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.